

A Comparative Guide to Indole Synthesis: Reissert vs. Leimgruber-Batcho Methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Methyl-2-nitrophenyl)acetonitrile

Cat. No.: B1282566

[Get Quote](#)

For researchers, scientists, and professionals in drug development, the efficient synthesis of the indole scaffold is a critical task due to its prevalence in pharmacologically active compounds. Among the numerous methods available, the Reissert and Leimgruber-Batcho syntheses are two classic and widely utilized approaches that both commence from ortho-nitrotoluenes. This guide provides an objective comparison of these two methods, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the most suitable method for a given research objective.

At a Glance: Key Differences

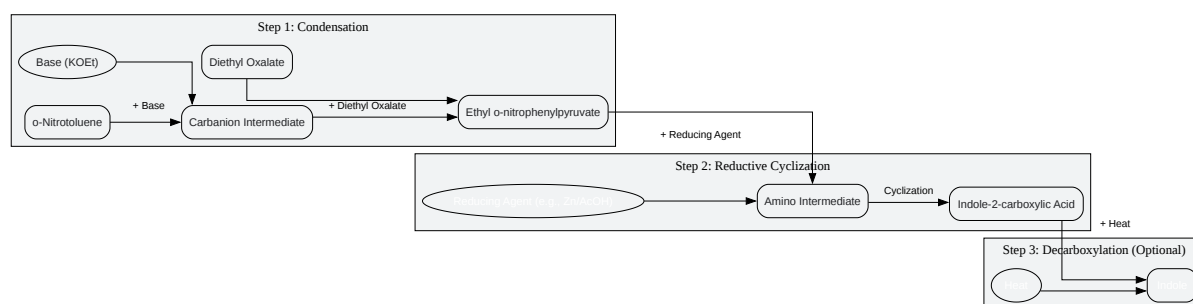
Feature	Reissert Indole Synthesis	Leimgruber-Batcho Indole Synthesis
Key Reagents	Diethyl oxalate, strong base (e.g., KOEt)	N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Pyrrolidine
Intermediate	Ethyl o-nitrophenylpyruvate	N,N-disubstituted-2-nitro- β -aminostyrene (enamine)
Reaction Conditions	Often requires strongly basic conditions for condensation.	Generally milder conditions for enamine formation.
Product	Initially forms an indole-2-carboxylic acid or its ester, which can be decarboxylated.	Directly yields the indole (or N-substituted indole).
Versatility	The resulting carboxylic acid at the 2-position offers a handle for further functionalization.	Directly produces 2,3-unsubstituted indoles.
Reported Yields	Moderate to good.	Often high to excellent. ^[1]

Reaction Mechanisms

A fundamental understanding of the reaction pathways is crucial for optimizing conditions and troubleshooting. Both syntheses begin with the deprotonation of the acidic methyl group of an o-nitrotoluene, facilitated by a base. However, the subsequent steps diverge significantly.

Reissert Indole Synthesis

The Reissert synthesis involves a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate intermediate. This is followed by a reductive cyclization of the pyruvate derivative to yield an indole-2-carboxylic acid, which can then be decarboxylated.^{[2][3]}

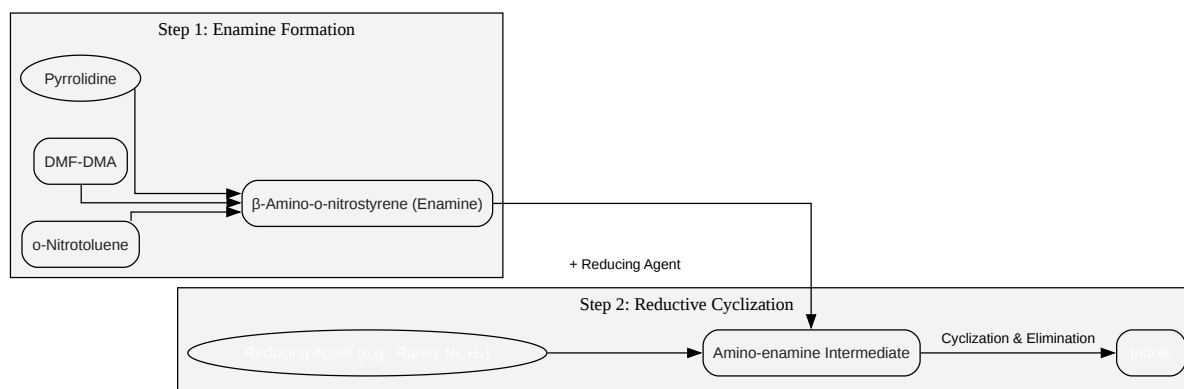


[Click to download full resolution via product page](#)

Caption: Reaction pathway of the Reissert indole synthesis.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis utilizes N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, typically pyrrolidine, to form a β -amino-o-nitrostyrene (enamine) intermediate. This enamine then undergoes reductive cyclization to afford the final indole product directly.^[1]



[Click to download full resolution via product page](#)

Caption: Reaction pathway of the Leimgruber-Batcho indole synthesis.

Quantitative Data Comparison

The following tables summarize representative experimental data for both syntheses, highlighting differences in yields and reaction conditions.

Table 1: Reissert Indole Synthesis - Examples of Yields

Starting o-Nitrotoluene	Product	Condensation Conditions	Reductive Cyclization Conditions	Overall Yield (%)	Reference
2-Nitrotoluene	Indole-2-carboxylic acid	KOEt, EtOH/Ether	FeSO ₄ , NH ₄ OH	Not specified	--INVALID-LINK--
2-Nitrotoluene	Ethyl indole-2-carboxylate	KOEt, EtOH/Toluene	Zn, AcOH	56-63	--INVALID-LINK--
4-Chloro-2-nitrotoluene	5-Chloroindole-2-carboxylic acid	NaOEt, EtOH	Fe, AcOH	~60	J. Med. Chem. 1981, 24, 2, 238-241

Table 2: Leimgruber-Batcho Indole Synthesis - Examples of Yields

Starting o-Nitrotoluene	Product	Enamine Formation Conditions	Reductive Cyclization Conditions	Overall Yield (%)	Reference
2-Nitrotoluene	Indole	DMF-DMA, Pyrrolidine, DMF, reflux	Raney Ni, H ₂	70-79	--INVALID-LINK--
4-Benzyloxy-2-nitrotoluene	5-Benzyloxyindole	DMF-DMA, Pyrrolidine, DMF, reflux	Raney Ni, Hydrazine	81-86	--INVALID-LINK--
4-Chloro-2-nitrotoluene	5-Chloroindole	DMF-DMA, DMF, 110°C	Pd/C, H ₂	85	J. Med. Chem. 1984, 27, 6, 758-762
2-Methyl-3-nitrobenzonitrile	4-Cyanoindole	DMF-DMA, Pyrrolidine, DMF, reflux	Raney Ni, H ₂	75	J. Org. Chem. 1977, 42, 21, 3591-3596

Experimental Protocols

Detailed and reproducible experimental procedures are essential for successful synthesis. The following protocols are adapted from established literature.

Reissert Synthesis: Ethyl Indole-2-carboxylate

Step 1: Condensation to form Ethyl 2-nitrophenylpyruvate

- A solution of potassium ethoxide is prepared by dissolving potassium (8.6 g, 0.22 g-atom) in absolute ethanol (125 ml).
- A mixture of 2-nitrotoluene (27.4 g, 0.2 mole) and diethyl oxalate (32.1 g, 0.22 mole) is added to the stirred ethoxide solution.
- The mixture is heated at reflux for 1 hour, during which a voluminous yellow precipitate of the potassium salt of ethyl 2-nitrophenylpyruvate forms.

- The mixture is cooled, and the precipitate is collected by filtration, washed with ethanol and then ether, and dried. The yield of the potassium salt is 42-45 g (75-81%).

Step 2: Reductive Cyclization

- The potassium salt (27.9 g, 0.1 mole) is dissolved in water (200 ml).
- The solution is cooled in an ice bath and acidified with concentrated hydrochloric acid.
- The liberated ethyl 2-nitrophenylpyruvate is extracted with ether.
- The ether extract is washed with water, dried over magnesium sulfate, and concentrated to give the crude pyruvate as an oil.
- The crude pyruvate is dissolved in glacial acetic acid (150 ml), and zinc dust (30 g, 0.46 g-atom) is added in portions with stirring at a rate that maintains the temperature at 80-90°C.
- After the addition is complete, the mixture is stirred at 90°C for 1 hour.
- The hot solution is decanted from the excess zinc and poured into ice water (1 L).
- The precipitated crude ethyl indole-2-carboxylate is collected, washed with water, and recrystallized from ethanol to give 10.6-11.9 g (56-63%) of pure product.

(Protocol adapted from Organic Syntheses, Coll. Vol. 5, p.567 (1973))

Leimgruber-Batcho Synthesis: 4-Benzyloxyindole

Step 1: Enamine Formation

- To a solution of 4-benzyloxy-2-nitrotoluene (24.3 g, 0.1 mole) in dimethylformamide (DMF, 60 ml) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA, 13.1 g, 0.11 mole) and pyrrolidine (7.8 g, 0.11 mole).
- The solution is heated at reflux for 2 hours.
- The volatile components are removed under reduced pressure to give the crude enamine as a red oil.

Step 2: Reductive Cyclization

- The crude enamine is dissolved in a mixture of tetrahydrofuran (THF, 150 ml) and methanol (150 ml).
- Raney nickel (approximately 3 g of a 50% aqueous slurry) is added to the solution.
- Hydrazine hydrate (85%, 15 ml, approximately 0.25 mole) is added cautiously in portions to the stirred mixture. The reaction is exothermic and evolves nitrogen gas.
- After the initial vigorous reaction subsides, the mixture is heated at reflux for 1 hour.
- The mixture is cooled, and the catalyst is removed by filtration through a pad of Celite.
- The filtrate is concentrated under reduced pressure, and the residue is partitioned between ether and water.
- The ether layer is washed with water and brine, dried over magnesium sulfate, and concentrated to give the crude product.
- Purification by chromatography or recrystallization affords 4-benzyloxyindole in 81-86% yield.

(Protocol adapted from Organic Syntheses, 63, 214 (1985))

Substrate Scope and Limitations

Reissert Synthesis:

- **Advantages:** The method is tolerant of a variety of substituents on the aromatic ring. The resulting indole-2-carboxylic acid functionality is a useful handle for further synthetic transformations.
- **Limitations:** The use of a strong base in the initial condensation step may not be compatible with base-sensitive functional groups. The final decarboxylation step, if required, often necessitates high temperatures which can be a limitation for sensitive substrates.

Leimgruber-Batcho Synthesis:

- **Advantages:** This method generally proceeds under milder conditions and often gives higher yields compared to the Reissert synthesis.[1] It is particularly well-suited for the synthesis of 2,3-unsubstituted indoles. The reaction is also amenable to one-pot procedures, which can improve efficiency.
- **Limitations:** The primary limitation is the availability of the starting substituted o-nitrotoluenes. While many are commercially available, the synthesis of more complex starting materials can be a drawback. The reaction is primarily used for indoles unsubstituted at the 2- and 3-positions.

Conclusion

Both the Reissert and Leimgruber-Batcho indole syntheses are powerful and reliable methods for the preparation of indoles from o-nitrotoluenes. The choice between the two often depends on the desired substitution pattern of the final indole and the tolerance of the substrate to the reaction conditions.

The Leimgruber-Batcho synthesis is often the method of choice for preparing 2,3-unsubstituted indoles due to its generally milder conditions and higher yields. Its amenability to one-pot procedures further enhances its appeal for efficiency-focused research and development.

The Reissert synthesis, while sometimes requiring more forcing conditions, offers the distinct advantage of producing indole-2-carboxylic acids. This functionality provides a valuable synthetic handle for further elaboration, making it a strategic choice when subsequent modification at the 2-position is desired.

Ultimately, a thorough consideration of the target molecule's structure and the available starting materials will guide the synthetic chemist to the most appropriate and effective method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reissert_indole_synthesis [chemeurope.com]
- To cite this document: BenchChem. [A Comparative Guide to Indole Synthesis: Reissert vs. Leimgruber-Batcho Methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282566#comparing-reissert-and-leimgruber-batcho-methods-for-indole-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com